molecular formula C17H12N2O4 B3005277 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 1105200-61-0

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B3005277
CAS No.: 1105200-61-0
M. Wt: 308.293
InChI Key: GNLUMLLNYAEZCL-UHFFFAOYSA-N
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Description

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide (CAS 1105200-61-0) is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry research. With a molecular formula of C 17 H 12 N 2 O 4 and a molecular weight of 308.29 g/mol, this compound integrates a benzofuran moiety linked via an isoxazole core to a furan-2-carboxamide group . This structural motif is designed to leverage the known biological potential of its components, making it a valuable scaffold for developing novel bioactive molecules. Isoxazole derivatives are recognized for a wide spectrum of pharmacological activities in scientific research, including serving as key scaffolds in anticancer agents by targeting enzymes like epidermal growth factor receptor tyrosine kinase (EGFR-TK) , antimicrobial applications , and anti-inflammatory studies . The benzofuran ring system is also a privileged structure in drug discovery, often associated with diverse biological activities. The hybridization of these two pharmacophores aims to create compounds with enhanced or novel properties for investigating new therapeutic pathways . Researchers are exploring such hybrids to develop potential inhibitors for various enzymes and to study their mechanism of action against resistant strains of bacteria and fungi . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. The compound is for use in controlled laboratory settings by qualified researchers.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(14-6-3-7-21-14)18-10-12-9-16(23-19-12)15-8-11-4-1-2-5-13(11)22-15/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLUMLLNYAEZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N2O4C_{17}H_{12}N_{2}O_{4} with a molecular weight of approximately 308.293 g/mol. The compound features a complex structure that includes a benzofuran moiety and an isoxazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzofuran and isoxazole units exhibit significant antimicrobial properties. For instance, a series of synthesized benzofuran-isoxazole hybrids demonstrated potent antibacterial and antifungal activities against various strains.

Table 1: Antimicrobial Activity Data

Compound NameActivity TypeMIC (µM)Reference
This compoundAntibacterial4.69 - 22.9 (B. subtilis)
This compoundAntifungal16.69 - 78.23 (C. albicans)

The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported, showing effectiveness comparable to standard antibiotics like Gentamycin and antifungals like Nystatin .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival.
  • Receptor Binding : It could interact with cellular receptors, influencing signaling pathways that lead to cell death or inhibition of growth.

Docking studies have suggested that the compound exhibits favorable binding affinities to target proteins, which supports its potential as an antimicrobial agent .

Study on Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers synthesized several benzofuran-isoxazole derivatives, including this compound. These compounds were tested against various bacterial and fungal strains, revealing promising results in inhibiting growth at low concentrations .

Structure–Activity Relationship (SAR)

The structure–activity relationship of the synthesized compounds highlighted that modifications to the benzofuran and isoxazole rings significantly influenced their antimicrobial potency. The presence of specific functional groups was found to enhance activity against resistant strains .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide. The compound has demonstrated significant antibacterial and antifungal properties against various strains, making it a candidate for further development in antimicrobial therapies.

Table 1: Antimicrobial Activity Data

Compound NameActivity TypeMIC (µM)Reference
This compoundAntibacterial4.69 - 22.9 (B. subtilis)
This compoundAntifungal16.69 - 78.23 (C. albicans)

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against both bacterial and fungal strains, comparable to standard antibiotics such as Gentamycin and antifungals like Nystatin.

Anticancer Properties

In addition to its antimicrobial activity, this compound has demonstrated promising anticancer properties. Research indicates that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Studies on Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated several isoxazole derivatives against human cancer cell lines, including K562 (myeloid leukemia), ECA-109 (esophageal carcinoma), A549 (non-small lung cancer), SMMC-7721 (hepatocellular carcinoma), and PC-3 (prostate carcinoma). The results showed potent cytotoxic activity, particularly against leukemia cells with IC50 values ranging from 0.04 to 12.00 µM .
  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of tubulin polymerization, similar to the mechanism of action observed with combretastatin A-4, a known antitumor agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy:

  • Modifications to the benzofuran and isoxazole rings significantly influence antimicrobial and anticancer potency.
  • Specific functional groups enhance activity against resistant strains, highlighting the importance of chemical structure in drug design .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 4-fluorophenylthioacetamide group in increases molecular weight (382.40 vs. 321.31) and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Bioavailability and Stability :

  • The 5-oxopyrrolidine carboxamide () introduces a cyclic amide, which may confer resistance to enzymatic degradation compared to the target’s linear furan carboxamide .
  • Methoxyethyl substitution () likely improves pharmacokinetics by reducing first-pass metabolism .

Q & A

Basic Research Question

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc → EtOAc/MeOH) .
  • Recrystallization : Optimize solvent pairs (e.g., CHCl3_3/n-hexane) for high-purity crystals .
  • Prep-HPLC : For scale-up, employ C18 columns with acetonitrile/water gradients .

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